Sematilide is a novel Class III antiarrhythmic agent that prolongs the action potential duration in cardiac muscle, increasing refractoriness, and thereby acting as an antiarrhythmic and antifibrillatory agent in both atrial and ventricular myocardium . Sematilide acts as a potassium channel blocker . It is often compared to other Class III agents, including d-sotalol, E-4031, and MS-551 . Sematilide is considered a "pure" Class III agent due to its selective electropharmacologic action . Sematilide is currently undergoing clinical trials.
A study focusing on novel aryl-substituted derivatives of sematilide mentions that twelve derivatives were prepared to incorporate both Class I and Class III electrophysiological properties . Another study mentions the synthesis of eighteen N-substituted imidazolylbenzamides or benzene-sulfonamides, with several compounds showing comparable potency to sematilide in the in vitro Purkinje fiber assay .
Sematilide's primary mechanism of action is the selective blockade of the rapidly activating component of the delayed rectifier potassium current (IKr) [3], [], [], [], [], [], []. This blockade leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP), primarily in ventricular myocytes, thereby suppressing re-entrant arrhythmias [1], [], [], [], [].
Sematilide exhibits reverse use-dependence, meaning the prolongation of APD is more prominent at slower heart rates [4], [], [], []. Studies suggest that sematilide has an affinity for the rested state of the IKr channel, contributing to this phenomenon .
While primarily a IKr blocker, research also suggests potential interactions with other potassium channels, influencing its antiarrhythmic effects and potentially blood pressure regulation [10], [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7